Scyliorhinin II
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[15-[[6-amino-2-[[2-[[4-amino-2-[[2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-20-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]-23-(carboxymethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H119N21O26S3/c1-38(2)26-44(65(112)85-42(62(81)109)20-25-125-5)84-57(103)31-82-75(122)61(39(3)4)95-68(115)45(27-40-14-7-6-8-15-40)87-71(118)51-36-126-127-37-52(77(124)98-24-13-19-55(98)73(120)89-47(29-59(105)106)63(110)83-32-58(104)96-22-11-17-53(96)72(119)90-48(30-60(107)108)67(114)93-51)94-64(111)43(16-9-10-21-78)86-69(116)49(34-100)91-66(113)46(28-56(80)102)88-70(117)50(35-101)92-74(121)54-18-12-23-97(54)76(123)41(79)33-99/h6-8,14-15,38-39,41-55,61,99-101H,9-13,16-37,78-79H2,1-5H3,(H2,80,102)(H2,81,109)(H,82,122)(H,83,110)(H,84,103)(H,85,112)(H,86,116)(H,87,118)(H,88,117)(H,89,120)(H,90,119)(H,91,113)(H,92,121)(H,93,114)(H,94,111)(H,95,115)(H,105,106)(H,107,108) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVHHUZLTJIRQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CSSCC(C(=O)N3CCCC3C(=O)NC(C(=O)NCC(=O)N4CCCC4C(=O)NC(C(=O)N2)CC(=O)O)CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H119N21O26S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1851.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Characterization of Scyliorhinin Ii
Primary Structure Determination and Amino Acid Sequence Analysis
The primary structure of Scyliorhinin II was first determined following its isolation. It is an 18-amino acid peptide. walshmedicalmedia.com A variant, des[Ser1Pro2]this compound, which lacks the first two amino acids, has also been isolated from the intestine of the marbled electric ray, Torpedo marmorata. nih.gov This truncated version consists of 16 amino acids, corresponding to residues 3-18 of the full peptide. nih.gov
The amino acid sequence of this compound is: Ser-Pro-Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH2 . walshmedicalmedia.com
| Amino Acid Position | Residue |
| 1 | Serine (Ser) |
| 2 | Proline (Pro) |
| 3 | Serine (Ser) |
| 4 | Asparagine (Asn) |
| 5 | Serine (Ser) |
| 6 | Lysine (Lys) |
| 7 | Cysteine (Cys) |
| 8 | Proline (Pro) |
| 9 | Aspartic Acid (Asp) |
| 10 | Glycine (B1666218) (Gly) |
| 11 | Proline (Pro) |
| 12 | Aspartic Acid (Asp) |
| 13 | Cysteine (Cys) |
| 14 | Phenylalanine (Phe) |
| 15 | Valine (Val) |
| 16 | Glycine (Gly) |
| 17 | Leucine (Leu) |
| 18 | Methionine (Met) |
Post-translational modifications (PTMs) are crucial for the function and diversity of proteins. rockland.comslideshare.net In this compound, two key PTMs have been identified:
Amidation: The C-terminus of this compound is amidated, as indicated by the "-NH2" in its sequence. walshmedicalmedia.com This is a common modification in bioactive peptides and is important for their stability and receptor-binding activity.
Disulfide Bond: A disulfide bridge is formed between the two cysteine residues at positions 7 and 13. walshmedicalmedia.comresearcher.life This covalent bond creates a cyclic structure within the peptide, which is a rare feature among naturally occurring tachykinins. walshmedicalmedia.comcreative-proteomics.com
Secondary Structure Analysis in Varied Environments
The secondary structure of this compound is highly dependent on its environment. This flexibility is a key aspect of its biological function.
In an aqueous environment, this compound does not exhibit a well-defined secondary structure. researchgate.net Studies using two-dimensional proton nuclear magnetic resonance (2D ¹H-NMR) spectroscopy have shown that the peptide exists in a flexible, extended, or random coil state in water. researchgate.net This lack of a stable structure in aqueous solution is a common characteristic of many bioactive peptides.
The conformation of this compound changes significantly in a membrane-like environment, which can be mimicked by micellar systems such as dodecyl phosphocholine (B91661) (DPC) micelles. researchgate.net These environments are used to study the peptide's structure when it interacts with cell membranes.
In the presence of DPC micelles, this compound adopts a much more defined structure. researchgate.net The global fold of the peptide in this environment consists of:
A well-defined α-helix in the C-terminal region, spanning from residue 12 to 18. researchgate.net
A series of turns towards the N-terminus. researchgate.net
This induced helical structure in a membrane-mimetic environment is a common feature for many tachykinins and is thought to be important for their interaction with G-protein coupled receptors. walshmedicalmedia.com
Membrane-Bound Conformation within Micellar Systems
Characterization of Helical and Turn Regions
Tertiary Structure Investigations
The tertiary structure of this compound has been the subject of various studies employing a combination of experimental techniques, primarily two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, and theoretical approaches like molecular dynamics simulations. researchgate.net These investigations reveal that this compound is a flexible molecule that can adopt different conformations depending on its environment. researchgate.net
In solution, this compound does not adopt a single, rigid structure but rather exists as an ensemble of interconverting, low-energy conformations. researchgate.netnih.govresearchgate.net The characterization of these conformational ensembles is achieved through a multi-step process that involves extensive global conformational analysis to identify all possible low-energy structures. nih.govresearchgate.net This is followed by the calculation of theoretical NMR parameters, such as Nuclear Overhauser Effect (NOE) effects and vicinal coupling constants, for each conformation. Finally, the statistical weights of these conformations are determined by fitting the simulated spectral data to the experimental NMR data. nih.govresearchgate.net
For analogues of this compound, such as [11Ψ12(CN4)]ScyII and [15Ψ16(CN4)]ScyII, restrained molecular dynamics simulations have been used to generate ensembles of 10 conformations each. walshmedicalmedia.com The comparison of these structures reveals that modifications to the peptide backbone can influence both the local and global three-dimensional structure. walshmedicalmedia.com For example, in a dimethyl sulfoxide (B87167) (DMSO) environment, two main groups of conformations, a major and a minor one, have been identified for both this compound and its analogues. researchgate.netresearchgate.net
The analysis of these ensembles often involves calculating the root-mean-square deviation (RMSD) to quantify the similarity between the determined structures. For certain analogues in DMSO, families of conformations with low RMSD values have been identified, indicating a more defined structure in specific regions of the peptide. walshmedicalmedia.com
Table 1: RMSD Values for Conformational Ensembles of this compound Analogues in DMSO
| Analogue | Number of Conformations in Family | RMSD (Å) |
|---|---|---|
| [11Ψ12(CN4)]ScyII | 6 | 0.878 |
| [15Ψ16(CN4)]ScyII | 4 | 0.597 |
| [15Ψ16(CN4)]ScyII | 4 | 0.555 |
Data sourced from restrained molecular dynamics simulations. walshmedicalmedia.com
Influence of Solvent Dielectric on Global Fold
In contrast, in a solvent with a lower dielectric constant, such as dimethyl sulfoxide (DMSO), this compound adopts a more compact and folded structure. researchgate.net This folded conformation in DMSO is characterized by the presence of several β-turns, particularly in the central and C-terminal regions of the peptide. researchgate.net The difference in conformation between water and DMSO highlights the role of the solvent in stabilizing specific secondary and tertiary structural elements.
Furthermore, studies in the presence of dodecyl phosphocholine (DPC) micelles, which mimic a membrane-like environment, show that this compound becomes well-defined. researchgate.net In this environment, the global fold consists of a well-defined helix in the C-terminal region (residues 12-18) and a series of turns towards the N-terminus. researchgate.net This structure is further stabilized by a disulfide bond between Cys7 and Cys13. researchgate.net The transition to a more ordered structure in a micellar environment underscores the importance of the local environment in dictating the peptide's tertiary structure.
Table 2: Conformational Characteristics of this compound in Different Solvents
| Solvent | Dielectric Constant | Predominant Conformation | Structural Features |
|---|---|---|---|
| Water | High | Flexible, extended | Lacks definite secondary structure researchgate.netresearchgate.net |
| DMSO | Low | Compact, folded | Presence of several β-turns researchgate.net |
| DPC Micelles | N/A (Membrane mimic) | Well-defined | C-terminal helix (residues 12-18), N-terminal turns researchgate.net |
Biosynthetic Pathways and Post Translational Processing
Precursor Processing and Peptide Maturation
Like other tachykinins, Scyliorhinin II is not synthesized directly but is derived from a larger precursor protein, a preprotachykinin. kingston.ac.uk The gene encoding this precursor contains the sequence for this compound, which is flanked by specific amino acid sequences that signal for enzymatic processing. The maturation of this compound involves the release of the peptide from this larger precursor. This is a common strategy in neuro-endocrine systems, allowing for the generation of multiple, diverse peptide messengers from a single gene product. kingston.ac.uk The initial protein translated from mRNA is the preprotachykinin, which is directed into the secretory pathway where it undergoes co-translational and post-translational modifications to become the active peptide.
The processing of preprotachykinin precursors is a crucial step that ultimately dictates the array of tachykinins produced. kingston.ac.uk This differential processing can lead to a diverse range of final peptide products. kingston.ac.uk The fundamental pathway involves the precursor protein being cleaved by specific enzymes to liberate the final peptide, which then may undergo further modifications to achieve its final, active conformation. kingston.ac.ukgla.ac.uk
Enzymatic Cleavage and Truncated Forms
The liberation of this compound from its precursor is accomplished through enzymatic cleavage, a process typically carried out by prohormone convertases. kingston.ac.uk These enzymes recognize and cut at specific sites on the precursor protein, releasing the peptide sequence. kingston.ac.uk
Research has also identified naturally occurring truncated forms of this compound. A notable example was isolated from the intestine of the marbled electric ray (Torpedo marmorata). nih.gov This peptide was identified as des[Ser1Pro2]this compound, meaning it lacks the first two N-terminal amino acids, Serine and Proline, found in the full-length peptide isolated from the dogfish (Scyliorhinus canicula). nih.govnih.gov The primary structure of this truncated form is Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH2. nih.gov
The existence of this N-terminally truncated peptide suggests that the full-length this compound can act as a substrate for specific enzymes. nih.gov The cleavage pattern, which removes a Ser-Pro dipeptide, points towards the action of an enzyme with specificity similar to dipeptidylpeptidase IV. nih.gov
| Peptide Form | Amino Acid Sequence | Source Organism |
|---|---|---|
| This compound | Ser-Pro-Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH2 | Common Dogfish (Scyliorhinus canicula) nih.gov |
| des[Ser1Pro2]this compound | Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH2 | Marbled Electric Ray (Torpedo marmorata) nih.gov |
Amidation and Other Post-Translational Modifications in Vivo
Post-translational modifications (PTMs) are critical for the biological activity and stability of many peptides, including this compound. nih.gov These modifications occur after the peptide chain has been synthesized and are essential for its proper function.
One of the most significant PTMs for this compound is C-terminal amidation. kingston.ac.uknih.govbiomart.cn This modification is common to about half of all neuropeptides and is crucial for their biological activity. nih.gov The process is catalyzed by the enzyme peptidylglycine α-amidating monooxygenase (PAM). nih.gov For this compound, the precursor peptide contains a C-terminal Glycine (B1666218) residue following the Methionine. The PAM enzyme cleaves the bond between the alpha-carbon and the nitrogen of this glycine, resulting in the formation of a C-terminal amide group (-NH2) on the preceding Methionine residue. nih.gov This amidation is evident in the structure of this compound isolated from natural sources. nih.govnih.gov
Another key post-translational modification in this compound is the formation of an intramolecular disulfide bond. uniprot.orgresearchgate.net The peptide sequence contains two Cysteine residues at positions 7 and 13. nih.gov These residues form a covalent disulfide bridge, creating a cyclic structure within the peptide. researchgate.net This bond is crucial for stabilizing the three-dimensional conformation of the peptide, which is important for its interaction with its target receptors. researchgate.net
| Modification Type | Description | Location on this compound | Significance |
|---|---|---|---|
| C-terminal Amidation | The replacement of the C-terminal carboxylic acid group with an amide group (-NH2). nih.govplos.org | C-terminal Methionine (Met-18) nih.gov | Essential for biological activity and stability. nih.gov |
| Disulfide Bond | A covalent bond formed between the thiol groups of two Cysteine residues. | Between Cysteine-7 and Cysteine-13 researchgate.net | Stabilizes the peptide's three-dimensional structure. researchgate.net |
Receptor Pharmacology and Molecular Mechanism of Action
Selective Agonistic Activity towards Neurokinin-3 (NK3) Receptor
Scyliorhinin II functions as a powerful and selective agonist for the NK3 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. nih.govtargetmol.commedchemexpress.com This selectivity is a defining feature of its interaction with the mammalian tachykinin system.
Research has quantified the high affinity and selectivity of this compound for the NK3 receptor. In studies using rat cerebral cortex membranes, this compound demonstrated a high binding affinity for the NK3 receptor with an inhibitory constant (Ki) of 2.5 nM. targetmol.commedchemexpress.com Its affinity for the NK1 and NK2 receptors is significantly lower, underscoring its selectivity. The selectivity ratio, expressed as the ratio of Ki values, is approximately 176 for the NK1 receptor versus the NK3 receptor, and 200 for the NK2 receptor versus the NK3 receptor. medchemexpress.comptgcn.com This indicates that this compound is 176-fold and 200-fold more selective for the NK3 receptor over the NK1 and NK2 receptors, respectively. medchemexpress.comptgcn.com
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (Ki Receptor / Ki NK3) | Source |
|---|---|---|---|
| Neurokinin-3 (NK3) | 2.5 nM | 1 | medchemexpress.com, targetmol.com |
| Neurokinin-1 (NK1) | Lower Affinity | 176 | medchemexpress.com, ptgcn.com |
| Neurokinin-2 (NK2) | Lower Affinity | 200 | medchemexpress.com, ptgcn.com |
The high selectivity of this compound for the NK3 receptor distinguishes it from many other tachykinin peptides. Endogenous mammalian tachykinins, such as Substance P (SP) and Neurokinin A (NKA), exhibit preferential binding to NK1 and NK2 receptors, respectively, but often lack strict selectivity and can interact with other receptor subtypes. researchgate.netnih.gov For instance, another peptide from the dogfish, Scyliorhinin I, acts as a dual agonist with high affinity for both NK1 and NK2 receptors, while having a significantly reduced affinity for the NK3 receptor. researchgate.netnih.gov The distinct selectivity profile of this compound is attributed to its unique cyclic structure, which is proposed to favor a conformation specifically recognized by the NK3 receptor binding pocket. researchgate.net
Binding Affinity and Selectivity Profile
Tachykinin Receptor Interactions at the Molecular Level
The interaction between this compound and the NK3 receptor involves precise molecular recognition, leading to receptor activation and the initiation of intracellular signaling.
The three-dimensional structure of this compound has been investigated using nuclear magnetic resonance (NMR) spectroscopy to understand the basis of its receptor interaction. nih.gov In a simple aqueous environment, the peptide is flexible and lacks a well-defined secondary structure. researchgate.netnih.gov However, when placed in an environment that mimics a cell membrane, such as dodecyl phosphocholine (B91661) (DPC) micelles, this compound adopts a well-defined conformation. researchgate.netnih.gov This structure is characterized by a distinct alpha-helix in the C-terminal region (residues 12-18) and a series of turns toward the N-terminus. nih.gov A crucial feature stabilizing this conformation is a disulfide bond between the cysteine residues at positions 7 and 13. researchgate.netnih.gov This constrained cyclic structure is believed to be critical for its high-affinity and selective recognition by the NK3 receptor. researchgate.net
Tachykinin receptors, including NK3, are members of the large family of G-protein coupled receptors (GPCRs), which are characterized by seven transmembrane domains. nih.govwikipedia.org The activation of these receptors follows a well-established mechanism. The process begins when an agonist, such as this compound, binds to a specific site on the receptor. wikipedia.org This binding event induces a conformational change in the receptor protein. wikipedia.org This new conformation allows the intracellular domains of the receptor to interact with and activate a heterotrimeric G-protein complex (composed of α, β, and γ subunits). wikipedia.org The receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), prompting the Gα subunit to release its bound guanosine (B1672433) diphosphate (B83284) (GDP) and bind a molecule of guanosine triphosphate (GTP). wikipedia.org The binding of GTP activates the G-protein, causing the Gα subunit to dissociate from the Gβγ dimer, with both components then free to interact with and modulate the activity of downstream effector proteins. wikipedia.org
Upon activation by this compound, the NK3 receptor primarily couples to G-proteins of the Gαq family. glpbio.com The activated Gαq subunit, in turn, stimulates the membrane-bound enzyme phospholipase C (PLC). glpbio.com PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, into two important second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the surface of the endoplasmic reticulum, which functions as an intracellular calcium store. This binding triggers the opening of calcium channels and the release of Ca2+ ions into the cytosol, leading to a rapid increase in the intracellular calcium concentration. This elevation in calcium acts as a crucial signal that modulates a wide variety of cellular functions and physiological responses.
Structure Activity Relationship Sar Studies and Analogue Design
Systematic Structural Modifications of Scyliorhinin II
The native this compound is a complex peptide with a disulfide bridge, which already imposes a degree of structural constraint. walshmedicalmedia.com However, to further probe the bioactive conformation, scientists have introduced a variety of modifications.
Amino Acid Substitutions (e.g., Aib, Sar at position 16)
A key area of investigation has been the substitution of amino acids within the peptide sequence. Notably, modifications at position 16, which is occupied by Glycine (B1666218) (Gly) in the native peptide, have yielded significant findings. walshmedicalmedia.comnih.gov Two particularly insightful analogues are [Aib¹⁶]ScyII and [Sar¹⁶]ScyII, where Glycine is replaced by Aminoisobutyric acid (Aib) and Sarcosine (B1681465) (Sar), respectively. walshmedicalmedia.comnih.gov Glycine at position 16 has been identified as playing a crucial role in both the biological activity and the three-dimensional structure of this compound. walshmedicalmedia.com
Impact of Structural Modifications on Conformational Preferences
These chemical alterations have a direct and measurable effect on the conformational landscape of this compound.
Rigidification of Peptide Backbone and Side Chains
The introduction of both Aib and tetrazole rings leads to a significant rigidification of the peptide's structure. walshmedicalmedia.comnih.govresearchgate.net For instance, the Aib residue in [Aib¹⁶]ScyII significantly stiffens the C-terminal fragment of the peptide. nih.gov Similarly, the tetrazole ring in Scyliorhinin I analogues has been shown to rigidify the structure more effectively than N-methylation. researchgate.netnih.gov This increased rigidity is crucial for conformational studies as it reduces the number of possible conformations, making it easier to identify the one responsible for biological activity. walshmedicalmedia.com Studies on [¹⁵Ψ¹⁶(CN₄)]ScyII indicated it to be more rigid and packed compared to other analogues. walshmedicalmedia.com
Influence on Cis/Trans Peptide Bond Equilibria
Native this compound in a DMSO-d₆ solution exhibits a cis/trans equilibrium at three of its peptide bonds. walshmedicalmedia.com The introduction of a tetrazole ring, a known cis amide bond surrogate, directly influences this equilibrium by forcing a cis conformation at the modified position. walshmedicalmedia.comresearchgate.net This is a powerful tool for studying the role of cis-trans isomerism in molecular recognition and biological activity. researchgate.net Interestingly, even in the [Aib¹⁶]ScyII and [Sar¹⁶]ScyII analogues, the presence of cis peptide bond geometries was also detected, highlighting the inherent conformational flexibility of certain regions of the peptide. walshmedicalmedia.com
Correlation between Conformation and Receptor Activity
The ultimate goal of these structural modifications is to understand how conformation dictates interaction with tachykinin receptors.
Studies have shown a clear link between the conformational preferences of this compound analogues and their activity at tachykinin receptors. It is generally proposed that selective agonists for the NK-3 receptor favor an α-helical conformation. walshmedicalmedia.comnih.gov
The analogue [Sar¹⁶]ScyII was found to be a full agonist of the NK-3 tachykinin receptor. nih.gov In contrast, [Aib¹⁶]ScyII displayed a more complex profile, showing 25% of the agonistic activity of the selective NK-3 agonist senktide, but also exhibiting an antagonistic effect against it. nih.gov This difference in activity is attributed to the variations in the solution structure of their C-terminal fragments. nih.gov The introduction of the Aib residue at position 16 significantly rigidifies the structure, leading to a conformation characterized by a 3₁₀-helix in the 13-18 fragment in both water and DMSO. nih.gov The more flexible C-terminal fragment of [Sar¹⁶]ScyII in water appears to be more favorable for full agonistic activity at the NK-3 receptor. nih.gov
Furthermore, the global fold of this compound when bound to DPC micelles, which mimic a cell membrane environment, consists of a well-defined helix in the C-terminal region (residues 12-18). researchgate.net The structural similarity of the C-terminal fragment of the [¹¹Ψ¹²(CN₄)]ScyII analogue to this micelle-bound structure suggests that this analogue might also exhibit biological activity. researchgate.net
These findings underscore the critical role of the C-terminal conformation in determining the specificity and nature of the interaction with the NK-3 receptor. The rigidification of the peptide backbone through amino acid substitution or the introduction of conformational constraints provides a powerful strategy for dissecting the structure-activity relationships of this compound and designing novel, highly selective tachykinin receptor ligands.
Identification of Key Residues for Receptor Selectivity
The selectivity of this compound for the NK3 receptor is a complex interplay of its primary sequence and three-dimensional structure. While the C-terminal region is generally recognized as crucial for tachykinin receptor binding, specific residues throughout the peptide chain of this compound contribute to its NK3 preference.
Systematic modifications and techniques like alanine (B10760859) scanning mutagenesis have been instrumental in pinpointing these key residues. wikipedia.orgmybiosource.com Alanine scanning involves replacing individual amino acid residues with alanine to assess their contribution to the peptide's function. wikipedia.org This method has been widely used to map functional epitopes and understand protein-protein interactions. mybiosource.com
Studies on this compound and other tachykinins have revealed that the C-terminal pentapeptide sequence is a primary determinant for binding to all tachykinin receptors. However, residues N-terminal to this core sequence play a critical role in conferring selectivity. For instance, the presence of specific amino acids in the N-terminal and mid-portion of the peptide chain can favor or hinder interaction with NK1 and NK2 receptors, thereby enhancing selectivity for NK3.
Conformational studies using 2D NMR spectroscopy have shown that in a membrane-like environment, this compound adopts a well-defined helical structure in its C-terminal region (residues 12-18), which is stabilized by the disulfide bond between Cys7 and Cys13. researchgate.netnih.gov This constrained conformation is believed to be a key factor in its selective interaction with the NK3 receptor. researchgate.net Modifications within this C-terminal helix can significantly impact activity and selectivity. For example, replacing Gly16 with Sarcosine ([Sar16]ScyII) results in a full agonist of the NK3 receptor, while substitution with Aib ([Aib16]ScyII) leads to a partial agonist with some antagonistic effects. nih.gov This highlights the importance of the conformational flexibility and specific interactions of the C-terminal tail. nih.gov
The disulfide bridge between Cys7 and Cys13 imposes a significant conformational constraint, creating a loop that is crucial for presenting the key binding residues in the correct orientation for optimal interaction with the NK3 receptor. The amino acid sequence of this compound is Ser-Pro-Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH2. researchgate.net
Table 1: Impact of Single Amino Acid Substitutions in this compound on NK3 Receptor Activity
| Original Residue | Position | Substituted Residue | Resulting Activity | Reference |
| Gly | 16 | Sar | Full Agonist | nih.gov |
| Gly | 16 | Aib | Partial Agonist/Antagonist | nih.gov |
Rational Design Principles for NK3 Receptor Modulators
The insights gained from SAR studies of this compound have been pivotal in the rational design of novel and potent NK3 receptor modulators, including both agonists and antagonists. nih.gov The primary goal is often to create smaller, more stable molecules (peptidomimetics or non-peptide compounds) that retain or even improve upon the desired activity and selectivity of the native peptide. mdpi.com
One key principle in the design of NK3 receptor modulators is the mimicry of the bioactive conformation of this compound. As revealed by NMR studies, the C-terminal helix is a critical structural motif for NK3 receptor interaction. researchgate.netnih.gov Therefore, many design strategies focus on creating constrained analogues that stabilize this helical conformation. This can be achieved through various chemical modifications, such as introducing unnatural amino acids, cyclizing the peptide backbone, or creating non-peptide scaffolds that position key pharmacophoric groups in a similar spatial arrangement to the native peptide.
Pharmacophore modeling is another powerful tool used in the rational design of NK3 receptor modulators. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing the structures of this compound and other known NK3 ligands, researchers can develop a pharmacophore model that guides the design of new compounds with a high probability of binding to the NK3 receptor. nih.gov These models often highlight the importance of specific hydrophobic, aromatic, and hydrogen-bonding interactions. nih.gov
The development of peptidomimetics, which are compounds that mimic the structure and function of peptides but are not made of amino acids, has been a particularly fruitful area of research. mdpi.com These molecules offer several advantages over traditional peptide-based drugs, including improved metabolic stability and oral bioavailability. The design of these peptidomimetics is often guided by the structural information obtained from this compound and its analogues.
Furthermore, the design of dual or multi-target ligands has emerged as a promising strategy for treating complex diseases. For instance, dual NK1/NK3 receptor antagonists have been designed and synthesized with the aim of treating conditions like schizophrenia by targeting multiple pathways involved in the disease. nih.govnih.gov
Table 2: Examples of Rationally Designed NK3 Receptor Modulators Based on this compound Principles
| Compound Type | Design Strategy | Key Features | Desired Activity | Reference |
| Cyclic Peptide Analogue | Conformational Constraint | Stabilized C-terminal helix | Potent NK3 Agonist | researchgate.netnih.gov |
| Peptidomimetic | Pharmacophore Mimicry | Non-peptide scaffold with key functional groups | Selective NK3 Antagonist | mdpi.com |
| Dual Ligand | Molecular Hybridization | Combines pharmacophores for NK1 and NK3 receptors | Dual NK1/NK3 Antagonist | nih.govnih.gov |
Synthetic Methodologies for Scyliorhinin Ii and Its Analogues
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for producing Scyliorhinin II and other synthetic peptides. Pioneered by R. Bruce Merrifield, this method involves building a peptide chain sequentially while it is covalently attached to an insoluble solid support or resin. csic.esbachem.com The core process consists of repeated cycles of deprotection and coupling. iris-biotech.de The first amino acid is anchored to the resin, and subsequent amino acids are added one by one. iris-biotech.de A key advantage of SPPS is the ability to thoroughly wash away excess reagents and by-products after each step by simple filtration, which drives the reactions to completion and simplifies purification. bachem.comiris-biotech.de This methodology can be automated, making it highly efficient for producing peptides. bachem.com
Two primary chemical strategies, defined by the type of temporary protecting group used for the N-terminus of the amino acids, are employed in SPPS: Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) chemistry. americanpeptidesociety.org Both approaches have been utilized for the synthesis of tachykinins like this compound. lifetein.com
The Fmoc strategy is the more modern and widely used method in commercial and research settings. thermofisher.comnih.gov It is characterized by its use of the base-labile Fmoc group for N-terminal protection. This group is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orglifetein.com The side-chain protecting groups are typically acid-labile (e.g., tert-butyl, tBu), allowing for their removal along with cleavage of the peptide from the resin in a final step using a moderately strong acid like trifluoroacetic acid (TFA). altabioscience.compeptide.com The mild conditions of the Fmoc deprotection step minimize side reactions and are compatible with sensitive amino acids and post-translational modifications. nih.govaltabioscience.com
The Boc strategy is the original SPPS method. It employs the acid-labile Boc group for N-terminal protection, which is removed by treatment with a moderate acid such as TFA. americanpeptidesociety.org The side-chain protecting groups (e.g., benzyl, Bzl) and the resin linkage are designed to be stable to these repeated acid treatments but are cleaved simultaneously at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). peptide.com While robust, the harsh final cleavage step requires specialized equipment and can sometimes lead to degradation of the peptide. altabioscience.compeptide.com However, Boc chemistry is still favored for certain applications, such as the synthesis of peptides prone to aggregation or those containing base-sensitive sequences. americanpeptidesociety.orgthermofisher.compeptide.com
The choice between the two strategies depends on the specific peptide sequence, its length, and the desired modifications. americanpeptidesociety.org
Table 1: Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
|---|---|---|
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Nα-Deprotection Reagent | Mild base (e.g., 20-50% Piperidine in DMF) lifetein.com | Moderate acid (e.g., Trifluoroacetic acid, TFA) americanpeptidesociety.org |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl, Tos) |
| Final Cleavage Reagent | Moderate acid (e.g., TFA) altabioscience.com | Strong acid (e.g., Hydrogen Fluoride, HF) peptide.com |
| Key Advantage | Milder conditions, compatibility with automation and sensitive modifications. nih.govaltabioscience.com | Effective for long or difficult sequences, less prone to aggregation during synthesis. peptide.com |
| Primary Disadvantage | Potential for side reactions like aspartimide formation with base treatment. nih.gov | Requires harsh, corrosive reagents (HF) for final cleavage. altabioscience.com |
Purification and Characterization Techniques for Synthetic Peptides
Following the completion of chain assembly and cleavage from the solid support, the crude synthetic peptide mixture contains the target peptide along with various by-products from incomplete reactions or side reactions. Therefore, rigorous purification and characterization are essential to obtain pure this compound.
The primary and most effective method for purifying peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govresearchgate.net This technique separates molecules based on their hydrophobicity. researchgate.net The crude peptide mixture is passed through a column packed with a non-polar stationary phase (e.g., silica (B1680970) modified with C18 alkyl chains). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like TFA) is used to elute the components. researchgate.net More hydrophobic molecules, including the desired full-length peptide, are retained longer on the column and elute at higher organic solvent concentrations, separating them from more polar impurities.
After purification, the identity and purity of the synthetic this compound must be confirmed. This is typically achieved through a combination of analytical techniques:
Analytical RP-HPLC: Used to assess the purity of the final product by showing a single, sharp peak.
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to determine the molecular weight of the peptide, confirming that it matches the theoretical mass of this compound. researchgate.net
Amino Acid Analysis: This technique confirms the correct amino acid composition of the synthetic peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR is a powerful tool used for detailed structural characterization. It can be used to confirm the correct folding and the three-dimensional solution structure of the peptide, which is critical for its biological activity. kingston.ac.uk
Biological Function and Physiological Relevance in Model Organisms
Gastrointestinal Regulatory Functions
Scyliorhinin II plays a notable role in the regulation of the gastrointestinal system, particularly concerning the motility of smooth muscles.
Research has consistently demonstrated that this compound is a potent agent for inducing the contraction of smooth muscle tissues in various animal models. In studies using isolated guinea pig ileum, this compound has been shown to cause muscle contractions. researchgate.net Further investigation into its mechanism of action on guinea pig ileum revealed that the contractile responses are partially sensitive to tetrodotoxin, atropine, and the NK-1 receptor antagonist CP 96345. researchgate.net This suggests a complex mode of action involving both direct effects on smooth muscle NK-1 receptors and indirect effects via neuronal pathways. researchgate.net The peptide also induces contractions in the intestinal bulb of the carp (B13450389) (Cyprinus carpio). biologists.com
Table 1: Effects of this compound on Smooth Muscle Contraction in Different Model Organisms
| Model Organism | Tissue | Observed Effect | Reference |
|---|---|---|---|
| Guinea Pig | Ileum | Induces contraction | researchgate.netbiologists.com |
| Carp (Cyprinus carpio) | Intestinal Bulb | Induces contraction | biologists.com |
While tachykinins as a family are known to influence gut motility in fish, specific research on the direct role of this compound in regulating visceral contractions in elasmobranchs is limited. nih.govresearchgate.net A 2011 review noted that at the time, there were no reports on the effects of scyliorhinins on gut motility. researchgate.net
However, indirect evidence suggests a potential role. Immunohistochemical studies in the spiny dogfish (Squalus acanthias) have identified this compound-like peptides within the nerve fibers that innervate the gastrointestinal canal. nih.gov This anatomical evidence points to a likely function in neuromodulation within the gut. Furthermore, studies on other tachykinins, such as Substance P, have shown that they cause intestinal contractions in the starry ray (Raja radiata), another elasmobranch species. nih.gov In Squalus acanthias, this compound injection led to an initial general vasoconstriction, indicating its potent effect on vascular smooth muscle, which could influence gut function by altering blood flow. nih.gov
Contraction of Smooth Muscles
Endocrine and Neuroendocrine Roles
This compound is a significant signaling molecule in endocrine and neuroendocrine pathways, particularly in elasmobranchs.
One of the most well-documented functions of this compound is its role in stimulating the rectal gland in the dogfish Scyliorhinus canicula. nih.govphysiology.org This gland is crucial for osmoregulation in elasmobranchs by secreting excess salt. This compound was identified as the endogenous peptide responsible for this stimulation, a factor previously known only as "rectin". nih.govphysiology.org Perfusion of the isolated rectal gland with synthetic this compound resulted in a dose-dependent increase in the rate of chloride secretion, with a maximal response observed at a concentration of 10⁻⁶ M. nih.govphysiology.orgresearchgate.net
**Table 2: Dose-Dependent Stimulation of Rectal Gland Secretion by this compound in *Scyliorhinus canicula***
| Concentration of this compound | Effect on Secretion Rate | Reference |
|---|---|---|
| Dose-dependent | Increased chloride secretion | nih.govphysiology.org |
| 10⁻⁶ M | Maximal response observed | nih.govphysiology.orgresearchgate.net |
As a tachykinin, this compound acts as a neuropeptide by binding to specific G-protein coupled receptors, known as tachykinin receptors (NK). Its binding profile shows selectivity that can differ between animal classes.
In the dogfish Scyliorhinus canicula, this compound is a potent ligand for a novel type of neurokinin receptor found in the brain and stomach. biologists.com In mammalian systems, however, it demonstrates a clear preference for the NK-3 receptor subtype. Studies on mammalian tachykinin membrane receptor sites showed that this compound binds with the highest affinity to NK-3 sites in the rat cerebral cortex, identifying it as an NK-3 selective agonist in this context. researchgate.net In contrast, binding studies using membranes from the guinea-pig ileum suggested that this compound binds to unusual sites that are distinct from conventional NK-1, NK-2, or NK-3 receptors. researchgate.net
Table 3: Receptor Binding Profile of this compound
| Organism/Tissue | Receptor Type | Binding Affinity/Effect | Reference |
|---|---|---|---|
| Dogfish (Scyliorhinus canicula) | Novel Neurokinin Receptor | Potent ligand | biologists.com |
| Rat (Cerebral Cortex) | NK-3 | High affinity (Kᵢ = 2.5 nM); Selective agonist | researchgate.net |
| Guinea Pig (Ileum) | Atypical Tachykinin Sites | Binds to sites distinct from conventional NK-1, NK-2, or NK-3 | researchgate.net |
Stimulation of Rectal Gland Secretion
Behavioral Correlates in Animal Models
A comprehensive review of available scientific literature reveals a lack of studies investigating the specific behavioral correlates of this compound administration in animal models. Research has focused on its physiological and cellular effects, and its potential influence on behavior remains an uninvestigated area.
Induction of Reciprocal Hindlimb Scratching in Mice
This compound has been demonstrated to produce a distinct and potent behavioral response in mouse models. medchemexpress.com Specifically, when administered directly into the central nervous system via intracerebroventricular (i.c.v.) injection, this compound induces dose-related reciprocal hindlimb scratching. targetmol.comptgcn.com This scratching behavior is notable and has been a key observation in studies examining the peptide's function. nih.gov The potency of this compound in eliciting this response is significant, with studies establishing a median effective dose (ED50) of 0.08 nmol. medchemexpress.comnih.gov This particular behavioral response had not been previously linked with neurokinins, making the finding a novel contribution to understanding their physiological roles. nih.gov
Table 1: In Vivo Effect of Intracerebroventricularly Administered this compound in Mice
| Behavioral Response | Potency (ED50) |
|---|
Differentiation of Spinal and Supraspinal Neurokinin Receptors
The behavioral effects of scyliorhinins have provided a functional method for differentiating the roles of neurokinin receptor types located in different parts of the central nervous system. nih.govglpbio.cn Research comparing this compound, which is selective for neurokinin-3 (NK-3) receptors, with Scyliorhinin I, which is selective for NK-1 and NK-2 receptors, has revealed location-dependent responses. medchemexpress.comnih.gov
When administered supraspinally (i.c.v.), both Scyliorhinin I and this compound potently induce reciprocal hindlimb scratching, with similar ED50 values of 0.05 nmol and 0.08 nmol, respectively. nih.gov However, a clear distinction emerges upon spinal (intrathecal, i.t.) administration. nih.gov Following intrathecal injection, only Scyliorhinin I is effective at producing the scratching response, whereas this compound does not elicit a response greater than 50% even at tested doses. nih.gov
This differential outcome suggests a variance in the functional distribution of neurokinin receptor types between the spinal cord and higher brain centers. nih.gov The results serve as an in vivo demonstration of how these peptides can be used to probe the distinct physiological functions associated with spinal versus supraspinal neurokinin pathways. nih.gov
Table 2: Comparative Effects of Scyliorhinin I and this compound by Administration Route in Mice
| Compound | Administration Route | Behavioral Response (Reciprocal Hindlimb Scratching) | ED50 (nmol) |
|---|---|---|---|
| Scyliorhinin I | Supraspinal (i.c.v.) | Potent Induction | 0.05 |
| This compound | Supraspinal (i.c.v.) | Potent Induction | 0.08 |
| Scyliorhinin I | Spinal (i.t.) | Response >50% | 0.07 |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Scyliorhinin I |
Advanced Research Methodologies Applied to Scyliorhinin Ii
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of Scyliorhinin II and its analogues in solution. researchgate.netnih.gov Conformational analyses have been performed in various solvents, including water and dimethyl sulfoxide (B87167) (DMSO), to understand the peptide's structural behavior in different environments. researchgate.neticm.edu.plresearchgate.net In aqueous solutions, ScyII tends to exhibit a flexible, extended structure, while in DMSO, it adopts a more compact and defined conformation. icm.edu.pl The studies often involve a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques coupled with theoretical conformational analysis. researchgate.netnih.gov
The determination of the solution structure of this compound relies heavily on a suite of 2D NMR experiments. tandfonline.comresearchgate.net Unambiguous proton chemical shift assignments are achieved using correlation spectroscopy experiments like Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) and Total Correlation Spectroscopy (TOCSY). tandfonline.comicm.edu.plwalshmedicalmedia.com These techniques help in identifying the spin systems of the individual amino acid residues. walshmedicalmedia.com For instance, the spin systems of Valine, Leucine, and Methionine are identified based on the positions of their β, δ, and γ protons, while Asparagine protons are identified through couplings between Hβ and HNδ. walshmedicalmedia.com
To probe spatial proximities between protons, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. tandfonline.comicm.edu.plproquest.com These experiments provide crucial interproton distance information that serves as constraints for structural calculations. tandfonline.comnih.gov The combination of these techniques allows for a comprehensive assignment of the proton resonances and the initial characterization of the peptide's fold. tandfonline.comwalshmedicalmedia.com
| Technique | Primary Application | Information Gained |
|---|---|---|
| COSY (Correlation Spectroscopy) | Assigning proton chemical shifts | Shows scalar (through-bond) coupling between protons, typically over 2-3 bonds. tandfonline.comwalshmedicalmedia.com |
| TOCSY (Total Correlation Spectroscopy) | Identifying amino acid spin systems | Establishes correlations between all protons within a spin system, not just adjacent ones. tandfonline.comicm.edu.plwalshmedicalmedia.com |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Determining interproton distances | Detects through-space proximity (typically < 5 Å), providing distance constraints for 3D structure calculation. tandfonline.comicm.edu.plwalshmedicalmedia.com |
| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Determining interproton distances | Similar to NOESY, but often used for molecules with intermediate correlation times to avoid zero or weak NOEs. tandfonline.comresearchgate.netwalshmedicalmedia.com |
The detailed conformational analysis of this compound is built upon quantitative data extracted from NMR spectra. researchgate.netwalshmedicalmedia.com Nuclear Overhauser Effect (NOE) intensities are translated into upper-limit distance constraints between pairs of protons. tandfonline.comnih.gov For example, in a study of two ScyII analogues, 67 and 124 NOE effects were identified and used for structural calculations. walshmedicalmedia.com
Vicinal coupling constants (³J), particularly those between the amide proton (HN) and the α-proton (Hα), provide valuable information about the peptide backbone dihedral angle φ. researchgate.net For instance, vicinal coupling constants above 8 Hz observed for ScyII analogues in DMSO were indicative of an extended structure of the peptide's backbone. walshmedicalmedia.com The combination of NOE-derived distance constraints and dihedral angle constraints from coupling constants is essential for defining the three-dimensional structure of the peptide in solution. tandfonline.comnih.govresearchgate.net
One-Dimensional and Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, NOESY, ROESY)
Computational Chemistry and Molecular Modeling
Computational methods are invariably used alongside NMR spectroscopy to refine and validate the solution structure of this compound. researchgate.netnih.govnih.gov These theoretical and computational approaches allow for the generation of molecular models that mimic the behavior of the molecule. wikipedia.orgnih.gov
Molecular dynamics (MD) simulations are a powerful tool for refining structures derived from NMR data and for exploring the conformational space available to the peptide. icm.edu.plwalshmedicalmedia.comnih.gov Programs such as DYANA (Dynamics Algorithm for NMR Applications), XPLOR, and CHARMM are frequently utilized. tandfonline.comnih.govwalshmedicalmedia.com
The process typically involves using the interproton distances and dihedral angle constraints obtained from NMR to guide the simulation. tandfonline.comnih.gov Restrained energy minimization and dynamics are performed to generate a family of low-energy structures that are consistent with the experimental data. tandfonline.comresearchgate.netwalshmedicalmedia.com For example, restrained molecular dynamics simulations using the CHARMM force field as implemented in the XPLOR program were used to determine the final structures of ScyII analogues, resulting in ensembles of 10 conformations for each. walshmedicalmedia.com Similarly, the DYANA torsion angle dynamics algorithm has been used to generate families of ScyII structures. tandfonline.comnih.gov
Distance geometry is a key computational method used to translate the distance constraints obtained from NMR experiments into a three-dimensional structure. tandfonline.comresearchgate.net This algorithm generates a family of structures whose interatomic distances are consistent with the NOE data. researchgate.netresearchgate.net These initial structures are then typically refined using techniques like restrained molecular dynamics. tandfonline.comresearchgate.net Studies on this compound have utilized distance geometry calculations to determine its structure in both aqueous environments and in the presence of dodecyl phosphocholine (B91661) (DPC) micelles, which serve as a membrane model system. tandfonline.comresearchgate.net In an aqueous environment, ScyII was found to lack a definite secondary structure, but in the presence of DPC micelles, a well-defined helical conformation was observed in the C-terminal region. tandfonline.comresearchgate.netnih.gov
| Peptide Analogue | Number of NOE Constraints | Superimposed Region | RMSD (Å) | Key Structural Finding |
|---|---|---|---|---|
| [11Ψ12(CN4)]ScyII | 67 | Cα atoms (residues 7-13) | 0.792 | C-terminus may tend to adopt a helical structure. walshmedicalmedia.com |
| [11Ψ12(CN4)]ScyII | 67 | Cα atoms (residues 12-18) | 0.546 | The introduction of the tetrazole ring makes the C-terminus more rigid. walshmedicalmedia.com |
| [15Ψ16(CN4)]ScyII | 124 | Cα atoms (residues 7-13) | 1.078 | Rigid structure at the C-terminus. walshmedicalmedia.com |
| [15Ψ16(CN4)]ScyII | 124 | Cα atoms (residues 12-18) | 1.040 | Evidence of two overlapping β-turns in the Phe14-Met18 region. walshmedicalmedia.com |
To ensure a thorough exploration of the possible conformations of this compound and its analogues, specific conformational search algorithms are employed. researchgate.netnih.gov A common strategy involves a multi-stage approach. researchgate.netnih.govresearchgate.net The first stage is an extensive global conformational analysis to identify all low-energy conformations. researchgate.netnih.govresearchgate.net This is followed by a second stage where theoretical NOE effects and vicinal coupling constants are calculated for each of these low-energy structures. researchgate.netnih.govresearchgate.net In the final stage, the statistical weights of these conformations are determined through a least-squares procedure to achieve the best possible fit between the averaged simulated NMR data and the experimental spectra. researchgate.netnih.govresearchgate.net This comprehensive approach acknowledges that the solution structure is often best represented not by a single static structure, but by an equilibrium of several coexisting conformers. researchgate.netnih.gov
Quantum Mechanical Calculations for Charge Optimization
Quantum mechanical (QM) calculations are employed to refine the understanding of the electronic structure and charge distribution of this compound. This is particularly important for accurately modeling its interactions with its biological receptor.
One approach involves generating electrostatic potential (ESP) derived charges. researchgate.net This method is powerful because it helps to reproduce the intermolecular interaction properties of the molecule. researchgate.net However, standard ESP charges can be conformationally dependent and may not be easily transferable between related molecules. researchgate.net To address these limitations, restrained electrostatic potential (RESP) charges have been developed. The RESP model can lead to more accurate representations of interactions, such as hydrogen bonds. researchgate.net
In the context of complex systems like a peptide in a solvent or interacting with a receptor, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often utilized. In this method, the chemically active part of the system (e.g., the peptide) is treated with quantum mechanics, while the larger environment (e.g., solvent molecules) is treated with the less computationally intensive molecular mechanics. A key challenge in QM/MM simulations is the treatment of the boundary between the QM and MM regions. To prevent issues like over-polarization, the charges of MM atoms close to the QM region may be set to zero or shifted to atoms further away. mpg.de
Table 1: QM/MM Boundary Treatment Methods
| Method | Description |
|---|---|
| Link Atom | A hydrogen atom is added to the QM calculation to cap the broken bond, saturating the valency of the QM atom. |
| Localized Self-Consistent Field (LSCF) | The atomic orbitals on the QM boundary atom are localized and hybridized. The hybrid orbital pointing towards the MM atom is kept frozen during the SCF optimization of the QM wave function. mpg.de |
| Generalized Hybrid Orbital (GHO) | An auxiliary set of hybrid orbitals is placed on the MM boundary atom to describe the QM/MM boundary. |
| Frozen Orbital | The coefficients of the frozen orbital at the boundary can be obtained by performing a single point QM/MM calculation with a larger QM subsystem. mpg.de |
These computational strategies are essential for creating accurate models of this compound's conformation and its interaction with the NK3 receptor, guiding further research and drug design.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides like this compound in solution. unl.pt This method measures the differential absorption of left and right circularly polarized light by chiral molecules, which provides information about the peptide's conformation, such as the presence of α-helices, β-sheets, and random coils. unl.ptcreative-proteomics.com
Studies on this compound have utilized CD spectroscopy to analyze its conformational behavior in different environments. researchgate.net In an aqueous environment, the results from CD spectroscopy, complemented by Nuclear Magnetic Resonance (NMR), indicate that this compound does not possess a well-defined secondary structure. researchgate.net However, in the presence of dodecyl phosphocholine (DPC) micelles, which mimic a membrane environment, the peptide undergoes a significant conformational change. researchgate.net The CD data, in this case, reveals a well-defined helical structure in the C-terminal region of the peptide. researchgate.net
Table 2: Characteristic CD Spectral Features for Protein Secondary Structures
| Secondary Structure | Wavelength and Sign of Bands (nm) |
|---|---|
| α-Helix | Negative bands at 222 and 208 nm, positive band at 193 nm. libretexts.org |
| β-Sheet | Negative band at 218 nm, positive band at 195 nm. libretexts.org |
| Random Coil | No significant peaks above 210 nm. libretexts.org |
The ability to monitor these structural changes is crucial for understanding how this compound might interact with the cell membrane before binding to its receptor. creative-proteomics.com CD spectroscopy offers a rapid method for assessing the structural integrity and conformational dynamics of this compound under various conditions. creative-proteomics.comlibretexts.org
Chromatographic and Spectrometric Techniques for Isolation and Analysis
The isolation and analysis of this compound from natural sources or synthetic preparations rely on a combination of powerful chromatographic and spectrometric techniques.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity. researchgate.net This method has been widely applied to the isolation of neuropeptides like this compound from various biological tissues. researchgate.net
The process often involves initial extraction and partial purification, which can be achieved through methods like solvent extractions or size-exclusion chromatography, before the final purification steps using HPLC. researchgate.net For peptide purification, silica-based columns, such as C18 or C4, are commonly used with mobile phases containing an organic modifier like acetonitrile (B52724) and an ion-pairing reagent like trifluoroacetic acid under gradient elution conditions. nih.govresearchgate.net
HPLC can be performed in analytical, semi-preparative, or preparative modes depending on the amount of peptide being handled. researchgate.net The development of a validated HPLC method is essential for ensuring the purity and quantifying the amount of this compound in a sample. mdpi.com
Table 3: Common Parameters in RP-HPLC for Peptide Purification
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Silica-based C18, C8, C4, or Diphenyl columns. researchgate.net |
| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile). researchgate.net |
| Ion-Pairing Reagent | Trifluoroacetic acid (TFA) or formic acid. researchgate.netmdpi.com |
| Detection | UV absorbance at specific wavelengths (e.g., 214 nm for peptide bonds). |
| Flow Rate | Varies depending on column size and whether the run is analytical or preparative. mdpi.com |
Mass spectrometry (MS) is an indispensable tool for the structural characterization of peptides, providing precise molecular weight information and sequence data. mdpi.com For peptides like this compound, two common soft ionization techniques are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). mdpi.com
ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) Mass Spectrometry combines a quadrupole analyzer with a time-of-flight analyzer. embrapa.br This hybrid instrument allows for the selection of a specific peptide ion (precursor ion) with the quadrupole, fragmentation of the ion, and then high-resolution mass analysis of the resulting fragment ions in the TOF analyzer. This process, known as tandem mass spectrometry (MS/MS), is crucial for determining the amino acid sequence of the peptide. embrapa.br ESI is particularly well-suited for coupling with liquid chromatography (LC) for online LC-MS analysis.
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) Mass Spectrometry is another powerful technique, especially for high-throughput analysis. lcms.cz In MALDI, the peptide sample is co-crystallized with a matrix material, and a laser is used to desorb and ionize the sample. mdpi.com MALDI-TOF instruments can be used for rapid molecular weight determination and can also be configured as TOF/TOF instruments for MS/MS sequencing experiments. lcms.cz A technique known as Post-Source Decay (PSD) can also be used in MALDI-TOF instruments to obtain fragment ion information.
Table 4: Comparison of ESI-Q-TOF and MALDI-TOF for Peptide Analysis
| Feature | ESI-Q-TOF | MALDI-TOF/TOF |
|---|---|---|
| Ionization | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI). mdpi.com |
| Coupling | Easily coupled with HPLC for LC-MS. | Often used for offline analysis of HPLC fractions spotted onto a target plate. |
| Ion Formation | Typically produces multiply charged ions. | Typically produces singly charged ions. |
| Fragmentation | Collision-Induced Dissociation (CID) in a collision cell. | In-source decay, Post-Source Decay (PSD), or high-energy CID. lcms.cz |
| Throughput | Lower than MALDI for single samples, but high for LC-MS runs. | Very high throughput for screening and imaging. lcms.cz |
Both techniques have been instrumental in the characterization of numerous peptides and are essential for confirming the identity and purity of this compound. embrapa.brlcms.cz
Future Research Directions and Translational Implications
Further Elucidation of Structure-Function Relationships
Scyliorhinin II is a potent and selective agonist for the neurokinin-3 (NK3) receptor. researchgate.nettandfonline.com Understanding the precise structural basis for this selectivity is a key area for future research. The three-dimensional structure of this compound has been shown to be highly dependent on its environment. In an aqueous solution, the peptide lacks a defined secondary structure, while in the presence of dodecyl phosphocholine (B91661) (DPC) micelles, which mimic a cell membrane, it adopts a more ordered conformation. researchgate.nettandfonline.com This structure is characterized by a well-defined helix in the C-terminal region (residues 12-18) and is stabilized by a disulfide bond between Cys7 and Cys13. researchgate.nettandfonline.com
It has been proposed that an α-helical conformation is a preferred structural motif for selective NK3 receptor agonists. nih.gov Future investigations should aim to dissect the specific contributions of individual amino acid residues and conformational features to receptor binding and activation. High-resolution structural studies, potentially including co-crystallization or cryo-electron microscopy of this compound bound to the NK3 receptor, would provide invaluable insights. Such studies could clarify how the peptide's structure changes upon receptor interaction and identify the key contact points that determine its high affinity and selectivity over NK1 and NK2 receptors. nih.gov Comparing these features with other tachykinins like Substance P, Neurokinin A, and Neurokinin B will further illuminate the determinants of receptor specificity. researchgate.nettandfonline.com
Development of Novel Peptidomimetics and Non-Peptide Analogues
Building on a deeper understanding of its structure, the development of novel analogues of this compound represents a promising path for creating new research tools and potential therapeutics.
While this compound is already highly selective for the NK3 receptor, with a high affinity at sites in the rat cerebral cortex (Kᵢ = 2.5 nM), there is still scope for optimization. nih.gov The synthesis of analogues with targeted amino acid substitutions can fine-tune both potency and selectivity. Research has shown that modifications to the C-terminal fragment of this compound are critical for its specificity. nih.gov
For instance, substituting the glycine (B1666218) at position 16 with sarcosine (B1681465) ([Sar¹⁶]ScyII) resulted in a full agonist of the NK3 receptor. nih.gov In contrast, replacing the same residue with aminoisobutyric acid ([Aib¹⁶]ScyII) produced a partial agonist. nih.gov These findings demonstrate that even single residue changes can significantly modulate the peptide's activity. Future work could explore a wider range of substitutions, guided by computational modeling and structural data, to develop super-potent agonists or analogues with altered selectivity profiles.
Table 1: Activity of this compound Analogues at the NK3 Receptor
| Compound | Modification | Receptor Activity |
|---|---|---|
| [Sar¹⁶]ScyII | Glycine at position 16 replaced with Sarcosine. | Full agonist of the NK3 tachykinin receptor. nih.gov |
| [Aib¹⁶]ScyII | Glycine at position 16 replaced with Aminoisobutyric acid. | Showed 25% of the agonistic activity of the selective NK3 agonist senktide; also exhibited an antagonist effect against senktide. nih.gov |
This table summarizes the observed activities of two synthetic analogues of this compound, highlighting the impact of modification at position 16.
The ability to modulate NK3 receptor activity extends beyond simple agonism. The development of antagonists based on the this compound scaffold is a significant research goal. The analogue [Aib¹⁶]ScyII provides a lead in this direction, as it was found to possess an antagonist effect against the potent NK3 agonist senktide. nih.gov This suggests that it is possible to convert the agonist scaffold of this compound into a molecule with antagonistic properties.
Further strategies include the design of peptidomimetics with constrained conformations. Introducing a tetrazole ring as a surrogate for a cis-peptide bond is one such method that has been applied to this compound analogues. walshmedicalmedia.com This approach helps to rigidify the structure, which can lock the peptide into a conformation that favors either agonism or antagonism, and aids in studying the bioactive conformation. walshmedicalmedia.comresearchgate.net The ultimate goal is the development of potent and selective non-peptide antagonists, inspired by the pharmacophore of this compound. The clinical success of non-peptide NK3 receptor antagonists like fezolinetant (B607441) for treating menopausal symptoms underscores the therapeutic potential of targeting this receptor. womensmentalhealth.orgresearchgate.netclevelandclinic.org
Optimization of Receptor Selectivity and Potency
Investigation of this compound's Role in Comparative Physiology and Neurobiology
This compound was first isolated from the intestine of the common dogfish (Scyliorhinus canicula). biologists.comuniprot.org Its study offers valuable insights into the evolution and function of tachykinin signaling across different species. In mammals, this compound binds with high selectivity to NK3 receptors. nih.gov In the rainbow trout, it produces cardiovascular responses, including vascular dilation, which suggests the presence of NK3-like receptors in the fish's systemic circulation. biologists.com Further comparative studies in various vertebrate and invertebrate species could reveal conserved and divergent roles of the NK3 signaling pathway.
In terms of neurobiology, this compound serves as a powerful tool to probe the function of NK3 receptors in the central nervous system (CNS). Studies in mice have shown that when administered directly into the brain, this compound potently induces a specific behavioral response of reciprocal hindlimb scratching. nih.gov However, it is significantly less effective when administered into the spinal cord. nih.gov This provides strong in vivo evidence for the differential roles and localization of neurokinin receptor types within the mammalian CNS, highlighting a significant function for supraspinal NK3 receptors in modulating complex behaviors. nih.gov
Table 2: Differential Binding Selectivity of Scyliorhinins to Mammalian Tachykinin Receptors
| Peptide | Receptor Site | Tissue Source | Binding Affinity (Kᵢ) | Implied Selectivity |
|---|---|---|---|---|
| Scyliorhinin I | NK-1 | Rat submandibular gland | 0.9 nM | NK-1/NK-2 Dual Agonist nih.gov |
| NK-2 | Hamster urinary bladder | 2 nM |
| This compound | NK-3 | Rat cerebral cortex | 2.5 nM | NK-3 Selective Agonist nih.gov |
This table presents the binding affinities of Scyliorhinin I and this compound at different mammalian tachykinin receptor sites, demonstrating their distinct selectivity profiles.
Exploration of Pre-clinical Therapeutic Hypotheses (focused on molecular mechanisms)
The selective action of this compound at the NK3 receptor provides a molecular basis for exploring pre-clinical therapeutic hypotheses. The neurokinin signaling pathway, particularly involving the NK3 receptor, has been implicated in the thermoregulation disturbances that cause menopausal vasomotor symptoms. womensmentalhealth.orgresearchgate.net While antagonists are the primary therapeutic strategy for this condition, studying the interaction of agonists like this compound is crucial for understanding the receptor's activation mechanism and for designing better antagonists.
Furthermore, the potent central effects of this compound suggest its utility in pre-clinical models of neurological and psychiatric disorders where NK3 receptors are implicated. nih.gov The distinct scratching behavior it elicits could serve as a model to investigate the role of NK3 receptors in sensory processing, motor control, or obsessive-compulsive-like behaviors. By using this compound and its analogues, researchers can dissect the molecular mechanisms underlying these conditions and explore the therapeutic potential of modulating NK3 receptor activity.
Advanced Methodological Development for Peptide Research
Future research on this compound will benefit from and contribute to the development of advanced methodologies. The determination of its 3D structure has relied on high-field two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy in combination with computational methods like distance geometry and molecular dynamics. researchgate.nettandfonline.com Continued advancements in these techniques, including their application to study the peptide while interacting with the receptor in a membrane environment, will be critical.
The chemical synthesis of conformationally constrained peptidomimetics, such as those incorporating tetrazole rings, represents a significant methodological tool for probing structure-activity relationships. walshmedicalmedia.comresearchgate.net Looking forward, the application of cutting-edge structural biology techniques like cryo-electron microscopy could provide an unprecedented atomic-level view of this compound bound to the NK3 receptor. Additionally, the increasing sophistication of computational chemistry, such as the use of free energy perturbation simulations, will enable more accurate prediction of the binding affinity and selectivity of novel analogues, thereby accelerating the design-build-test cycle of peptide-based drug discovery. biorxiv.org
Q & A
Q. What experimental methodologies are recommended for the initial identification and characterization of Scyliorhinin II in biological samples?
To identify this compound, researchers should employ tandem mass spectrometry (MS/MS) coupled with high-performance liquid chromatography (HPLC) for peptide separation and sequencing. Comparative analysis against known peptide databases (e.g., UniProt) is critical for sequence verification. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy should be used to resolve tertiary structures, while circular dichroism (CD) can assess secondary structure stability under varying pH/temperature conditions .
Q. How can researchers optimize synthesis protocols for this compound to ensure high purity and yield?
Solid-phase peptide synthesis (SPPS) using Fmoc- or Boc-chemistry is standard. To minimize side reactions, optimize coupling times and reagent stoichiometry (e.g., 3-fold molar excess of amino acids). Post-synthesis purification via reverse-phase HPLC with gradient elution (e.g., 0.1% TFA in acetonitrile/water) ensures purity >95%. Validate purity using analytical HPLC and MALDI-TOF mass spectrometry. Document all protocols in detail, including solvent batches and purification parameters, to ensure reproducibility .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Use cell-based assays targeting receptors or pathways implicated in this compound’s hypothesized function (e.g., GPCR binding or ion channel modulation). For example:
- Calcium flux assays (FLIPR Tetra system) for real-time signaling responses.
- Radioligand displacement assays to quantify receptor affinity (Ki values).
Include negative controls (scrambled peptide sequences) and dose-response curves (EC50/IC50 calculations) to validate specificity .
Advanced Research Questions
Q. How can structural-activity relationship (SAR) studies resolve contradictions in reported bioactivity data for this compound analogs?
Contradictions often arise from variations in peptide conformation or assay conditions. Implement:
- Alanine scanning mutagenesis to identify critical residues.
- Molecular dynamics simulations (e.g., GROMACS) to model peptide-receptor interactions under physiological conditions.
- Synchrotron radiation CD to compare solution-state structures across studies. Cross-reference findings with in vivo efficacy data to isolate confounding variables (e.g., metabolic stability) .
Q. What strategies are effective for integrating conflicting secondary data on this compound’s mechanism of action?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Conduct a systematic review using PRISMA guidelines, categorizing studies by:
Q. How should researchers design longitudinal studies to assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile in complex organisms?
Adopt a population PK-PD modeling approach using nonlinear mixed-effects software (e.g., NONMEM). Key considerations:
- Sampling schedules : Collect plasma/tissue samples at t = 0, 5, 15, 30, 60, 120 minutes post-administration.
- Bioanalytical validation : Ensure LC-MS/MS methods meet FDA guidelines for sensitivity (LLOQ ≤1 ng/mL) and matrix effects (<15% CV).
- Covariate analysis : Account for body weight, renal/hepatic function, and genetic polymorphisms in clearance pathways .
Q. What statistical frameworks are robust for analyzing dose-dependent toxicity in this compound preclinical trials?
Apply Benchmark Dose (BMD) modeling (EPA Proast software) to estimate toxicity thresholds. Use hierarchical Bayesian models to integrate multi-omics data (transcriptomics, proteomics) and identify biomarkers of adverse effects. Report results with 95% confidence intervals and Bayesian posterior probabilities to quantify uncertainty .
Methodological Guidance
Q. Table 1: Key Parameters for Reproducible this compound Studies
Q. Table 2: Common Pitfalls in this compound Research
| Pitfall | Mitigation Strategy |
|---|---|
| Batch-to-batch variability | Standardize SPPS reagents and purification steps |
| Overinterpretation of in vitro data | Validate findings in ≥2 in vivo models |
| Inadequate power for PK studies | Use adaptive trial designs (e.g., group sequential) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
